molecular formula C20H23FN2O2 B6106238 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone

4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone

Katalognummer B6106238
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: ICQRQKAQPRVDNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone, also known as EF-1502, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EF-1502 was initially developed as a selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The dysregulation of c-Myc is associated with various types of cancer, making it an attractive target for cancer therapy.

Wirkmechanismus

4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone is a selective inhibitor of the c-Myc/Max interaction. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The interaction between c-Myc and Max is crucial for the transcriptional activity of c-Myc. This compound binds to the Max protein, preventing its interaction with c-Myc and thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by downregulating the expression of c-Myc target genes involved in cell survival and proliferation. This compound also inhibits cancer cell migration and invasion, which are important processes for metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone is its selectivity for the c-Myc/Max interaction, which reduces the potential for off-target effects. This compound is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of this compound is its poor solubility, which can affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

For research include optimizing the synthesis method to improve the solubility and bioavailability of 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone, testing its efficacy in animal models, and investigating its potential as a combination therapy option for cancer treatment. This compound may also have potential as a therapeutic agent for other diseases where c-Myc dysregulation is implicated, such as neurodegenerative diseases and inflammatory disorders.

Synthesemethoden

4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone was synthesized using a multi-step synthetic route. The first step involved the reaction of 2-ethoxybenzylamine with 3-fluorobenzaldehyde to obtain the intermediate product, 4-[(2-ethoxybenzyl)amino]-3-fluorobenzaldehyde. The second step involved the reaction of the intermediate product with pyrrolidin-2-one to obtain the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone has shown promising results in preclinical studies as a potential therapeutic agent for cancer. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast, lung, and prostate cancer. This compound achieves its anticancer effects by inhibiting the interaction between c-Myc and Max, which results in the downregulation of c-Myc target genes involved in cell proliferation, survival, and metabolism.

Eigenschaften

IUPAC Name

4-[(2-ethoxyphenyl)methylamino]-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-2-25-19-9-4-3-7-16(19)12-22-18-11-20(24)23(14-18)13-15-6-5-8-17(21)10-15/h3-10,18,22H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQRQKAQPRVDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.